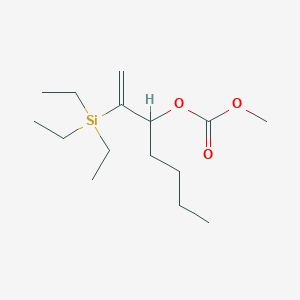

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate

Description

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is an organic compound with the molecular formula C15H30O3Si and a molecular weight of 286.48 g/mol . This compound is characterized by the presence of a triethylsilyl group attached to a hept-1-en-3-yl chain, which is further linked to a methyl carbonate group. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.

Properties

CAS No. |

138404-14-5 |

|---|---|

Molecular Formula |

C15H30O3Si |

Molecular Weight |

286.48 g/mol |

IUPAC Name |

methyl 2-triethylsilylhept-1-en-3-yl carbonate |

InChI |

InChI=1S/C15H30O3Si/c1-7-11-12-14(18-15(16)17-6)13(5)19(8-2,9-3)10-4/h14H,5,7-12H2,1-4,6H3 |

InChI Key |

DIZCBVYUKCUAJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=C)[Si](CC)(CC)CC)OC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate typically involves the reaction of hept-1-en-3-ol with triethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules through various reactions, including:

- Nucleophilic Substitution: The carbonate group can undergo nucleophilic attack, leading to the formation of different esters or ethers.

- Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alcohols.

Table 1: Common Reactions Involving Methyl 2-(triethylsilyl)hept-1-en-3-yl Carbonate

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Oxidation | Potassium permanganate | Aldehydes/Ketones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Nucleophilic Substitution | Alkoxides or amines + Base | Esters/Ethers |

Biological Applications

In the realm of biology, methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate is explored for its potential in synthesizing biologically active compounds. Its ability to act as a protecting group for alcohols is particularly valuable in peptide synthesis, allowing for the selective modification of functional groups without interfering with other reactive sites .

Medicinal Chemistry

This compound has been investigated for its potential use in drug delivery systems. Its stability and reactivity make it a candidate for developing novel therapeutic agents. Research indicates that derivatives of methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate may exhibit significant biological activity, warranting further exploration in medicinal chemistry .

Industrial Applications

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate is also useful in the production of specialty chemicals and materials. Its unique properties can be harnessed to create compounds with specific functionalities, enhancing performance in various industrial applications.

Case Study 1: Synthesis of Trisubstituted Olefins

A notable application involved the diastereoselective synthesis of trisubstituted olefins using methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate as a key intermediate. The methodology demonstrated high yields and selectivity, showcasing the compound's utility in complex organic transformations .

Case Study 2: Antitumor Activity

Research has indicated that derivatives of methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate possess antitumor properties. Optimization studies on spliceosome modulators revealed that these compounds can significantly enhance therapeutic efficacy against certain types of tumors, highlighting their potential in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate involves its reactivity towards nucleophiles and electrophiles. The triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2-(trimethylsilyl)hept-1-en-3-yl) carbonate

- Methyl (2-(triisopropylsilyl)hept-1-en-3-yl) carbonate

- Methyl (2-(triethylgermyl)hept-1-en-3-yl) carbonate

Uniqueness

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs with different silyl or germyl groups.

Biological Activity

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate, a compound with unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

| Property | Details |

|---|---|

| CAS Number | 138404-14-5 |

| Molecular Formula | C13H24O3Si |

| Molecular Weight | 272.4 g/mol |

| IUPAC Name | Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate |

The compound features a carbonate functional group linked to a silyl ether, which enhances its stability and biological interactions.

Synthesis

The synthesis of methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate typically involves the reaction of heptenoic acid derivatives with triethylsilyl chloride in the presence of a base. This method allows for the selective formation of the desired carbonate structure while minimizing by-products.

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate exhibits several mechanisms through which it may exert biological effects:

- Enzyme Modulation: The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the target.

- Cell Signaling Pathways: It may influence cell signaling pathways, particularly those involved in inflammation and cellular proliferation.

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its therapeutic potential.

Case Studies and Research Findings

- Anticancer Activity:

- Anti-inflammatory Effects:

- Neuroprotective Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.